![molecular formula C8H17ClN2S B1392747 8-甲基-1-硫杂-4,8-二氮杂螺[4.5]癸烷盐酸盐 CAS No. 1221575-00-3](/img/structure/B1392747.png)
8-甲基-1-硫杂-4,8-二氮杂螺[4.5]癸烷盐酸盐
描述
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and two nitrogen atoms within its spirocyclic framework. It is often used in various scientific research applications due to its distinctive chemical properties.
科学研究应用
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as anticancer and anti-ulcer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
It has been synthesized and investigated for its anti-ulcer activity , suggesting that it may target pathways involved in gastric ulcer formation.
Mode of Action
It has been found to possess anti-ulcer activity comparable with that of omeprazole , a proton pump inhibitor that reduces stomach acid production. This suggests that 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride may interact with its targets to modulate acid production or enhance mucosal protection in the stomach.
Result of Action
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride has been found to possess anti-ulcer activity comparable with that of omeprazole . This suggests that the compound’s action results in a reduction of gastric ulcer formation, potentially through modulation of acid production or enhancement of mucosal protection in the stomach.
生化分析
Biochemical Properties
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The interaction between 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride and RIPK1 is characterized by a high binding affinity, leading to the inhibition of the kinase activity of RIPK1 .
Cellular Effects
The effects of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in U937 cells, a model for necroptosis, 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride has been shown to exhibit significant anti-necroptotic activity . This compound affects the expression of genes involved in cell death pathways and alters cellular metabolism by inhibiting key enzymes.
Molecular Mechanism
At the molecular level, 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active site of RIPK1, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to a decrease in necroptosis and promotes cell survival. Additionally, 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of necroptosis and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate necroptosis and other cell death pathways . The compound’s influence on metabolic flux and metabolite levels can lead to changes in cellular energy production and utilization. For example, by inhibiting RIPK1, 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride can alter the balance between glycolysis and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride within tissues is influenced by factors such as tissue permeability and the presence of binding proteins.
Subcellular Localization
The subcellular localization of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm where it interacts with RIPK1 and other signaling molecules. The precise localization of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride within cells determines its effectiveness in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride typically involves a multi-step process. One common method includes the condensation of ketones, such as 4-methylcyclohexanone, with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This reaction yields the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decan-3-one compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反应分析
Types of Reactions
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
相似化合物的比较
Similar Compounds
- 8-Benzyl-4-octyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Uniqueness
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride is unique due to its specific substitution pattern and the presence of a methyl group at the 8-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
8-methyl-1-thia-4,8-diazaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S.ClH/c1-10-5-2-8(3-6-10)9-4-7-11-8;/h9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLQBWUSAZVWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NCCS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


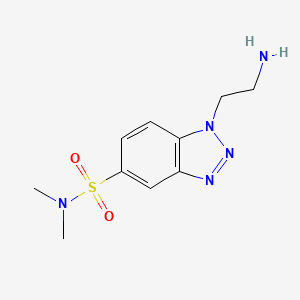
![1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392666.png)
![6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine](/img/structure/B1392667.png)
![[(1-Benzoyl-2-methyl-2,3-dihydro-1H-indol-6-yl)methyl]amine](/img/structure/B1392670.png)
![1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392671.png)
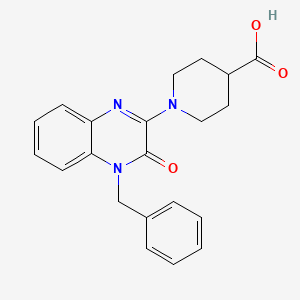
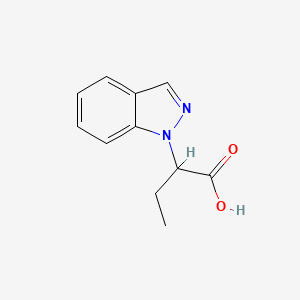
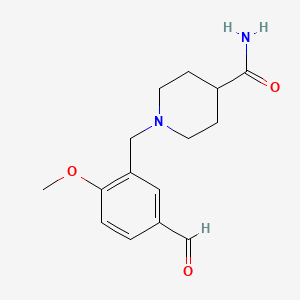
![1-Thia-4-azaspiro[4.6]undecan-3-one](/img/structure/B1392679.png)
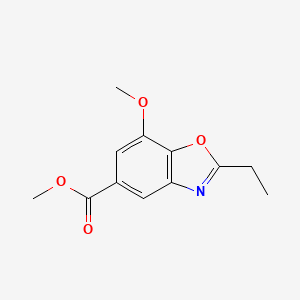
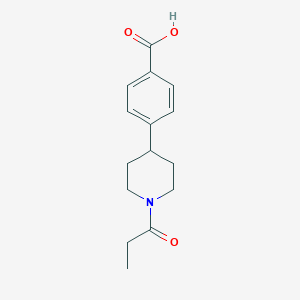
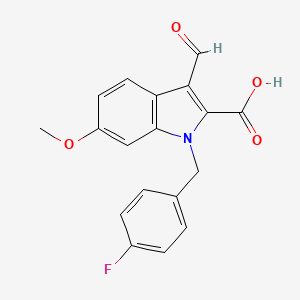
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B1392683.png)
![Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392685.png)
